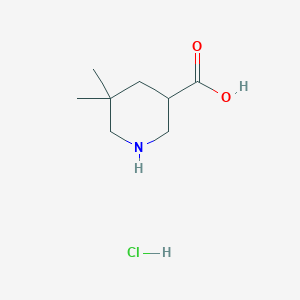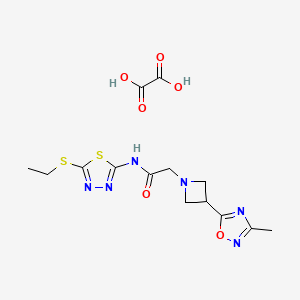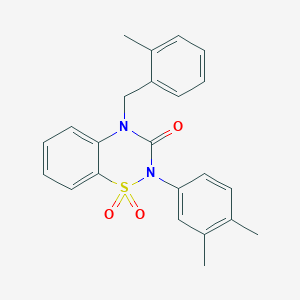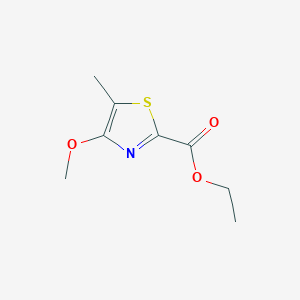![molecular formula C12H21BO3 B2741102 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane CAS No. 2374751-49-0](/img/structure/B2741102.png)
4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(3-oxabicyclo[410]heptan-6-yl)-1,3,2-dioxaborolane is a boron-containing compound known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2,6,6-tetramethyl-4-piperidone and boronic acid derivatives.
Formation of the Bicyclic Structure: The key step involves the formation of the oxabicyclo[4.1.0]heptane ring system. This can be achieved through a Diels-Alder reaction between a furan derivative and an appropriate dienophile.
Introduction of the Boron Moiety: The boron-containing dioxaborolane ring is introduced via a reaction with a boronic acid or boronate ester under suitable conditions, often involving a catalyst such as palladium or a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boron moiety into different functional groups, depending on the reagents used.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boron-containing compounds are investigated for their use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, making it a versatile component in chemical reactions. The bicyclic structure also contributes to the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[2.2.1]heptan-6-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[3.1.0]heptan-6-yl)-1,3,2-dioxaborolane
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. This structure allows for unique interactions in chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3/c1-10(2)11(3,4)16-13(15-10)12-5-6-14-8-9(12)7-12/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEKGAUQXFJQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CCOCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2741020.png)

![3-(7-chloro-1-{[(3,5-difluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide](/img/structure/B2741023.png)

![4-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-methoxypyridine-3-carbonitrile](/img/structure/B2741026.png)
![N-(5-chloro-2-methylphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2741027.png)
![2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine](/img/structure/B2741028.png)
![3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2741029.png)


![10-(2,5-dimethylbenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2741039.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2741040.png)

![N-(butan-2-yl)-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide](/img/structure/B2741042.png)
